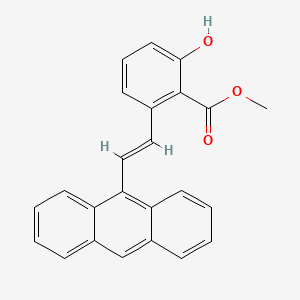

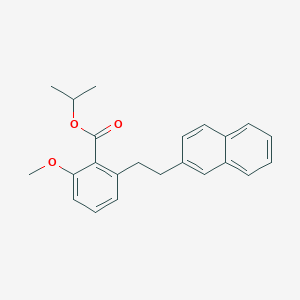

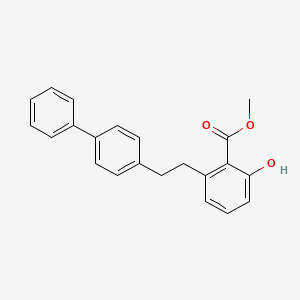

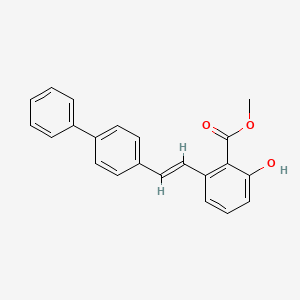

![molecular formula C16H15ClO3 B6339086 2-[2-(4-氯苯基)-乙基]-6-羟基-苯甲酸甲酯,95% CAS No. 1171924-95-0](/img/structure/B6339086.png)

2-[2-(4-氯苯基)-乙基]-6-羟基-苯甲酸甲酯,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .

Synthesis Analysis

Esters can be synthesized via a process known as esterification . This typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . The reaction is slow and reversible, and the ester is often distilled off as soon as it forms to prevent the reverse reaction from occurring .Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group . The specific structure of “2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester” could not be found in the available resources.Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .科学研究应用

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, MFCD12546852 can serve as a valuable boron reagent in SM coupling reactions.

Histone Deacetylase Inhibitors (HDACIs)

MFCD12546852: and its derivatives have been explored as potential HDACIs. HDACIs modulate gene expression by inhibiting histone deacetylases, leading to altered chromatin structure and gene transcription. A series of 24 compounds based on structural modifications of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (a close analogue of MFCD12546852 ) were synthesized and evaluated for their HDAC inhibitory activity .

Crystallography Studies

The crystal structure of related compounds, such as 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dichloro-phenyl)-propionic acid , has been investigated using X-ray crystallography. Such studies provide valuable insights into molecular conformations, intermolecular interactions, and solid-state properties .

Benzylic Oxidation to Carboxylic Acid

By adding a sodium dichromate source of protons (e.g., sulfuric acid) and heating the reaction, the alkyl side chain of MFCD12546852 can be oxidized to form a carboxylic acid functional group. This transformation is useful in synthetic chemistry and drug development .

安全和危害

作用机制

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their function . This can lead to a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Similar compounds often affect pathways related to the function of their target proteins or enzymes . The downstream effects of these changes can vary widely, depending on the specific pathways involved.

Pharmacokinetics

Similar compounds often have properties that affect their bioavailability, such as their solubility, stability, and the rate at which they are metabolized and excreted .

Result of Action

Similar compounds often lead to changes at the cellular level, such as altered protein function, changes in cell signaling, or changes in cell metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes . .

属性

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPNXNOCIOBNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

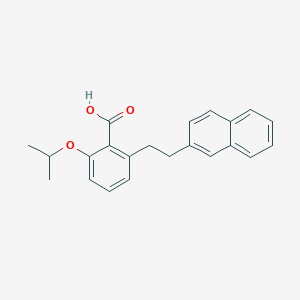

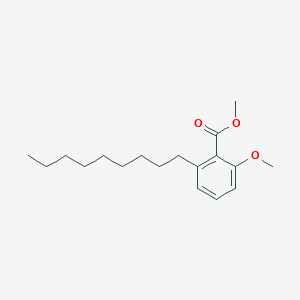

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339010.png)

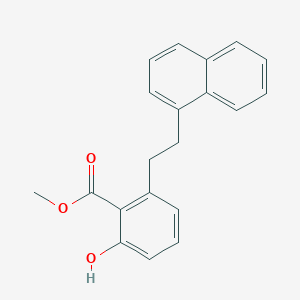

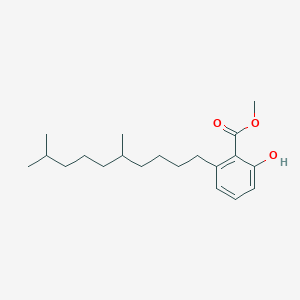

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

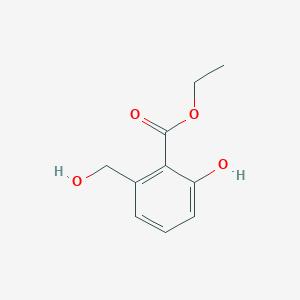

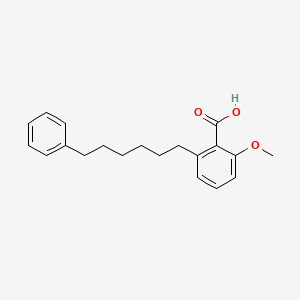

![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)